

In-vivo comparison of oral vs. intravenous administration of ENL inhibitors

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-3*
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In-Vivo Showdown: Oral vs. Intravenous Administration of ENL Inhibitors

A Comparative Guide for Researchers in Drug Development

The development of inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein, a critical reader of histone acetylation involved in oncogenic gene expression, represents a promising therapeutic avenue for diseases like Acute Myeloid Leukemia (AML). A key consideration in the preclinical and clinical advancement of these inhibitors is their route of administration. This guide provides an objective in-vivo comparison of oral versus intravenous delivery of ENL inhibitors, supported by experimental data from recent studies.

Performance Data Summary

The following tables summarize key pharmacokinetic (PK) parameters for notable ENL inhibitors, comparing their oral and intravenous administration profiles in mouse models.

Inhibitor	Administration Route	Dose	Half-life (t _{1/2})	Max Concentration (C _{max})	Bioavailability (F%)	Vehicle	Animal Model	Reference
TDI-11055	Oral	100 mg/kg	~5 hours	-	>100%	Not Specified	Mice	[1][2]
SGC-iMLLT	Oral	100 mg/kg	0.83 hours	-	-	Not Specified	Mice	[3]
Inhibitor 13	Oral	20 mg/kg	0.84 hours	2,080 ng/mL	60.9%	Not Specified	Mice	[4]
Inhibitor 13	Intravenous	-	1.05 hours	12,058 ng/mL	-	Not Specified	Mice	[4]

Note: '-' indicates data not specified in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are the experimental protocols for key assays cited in the development of these ENL inhibitors.

In-Vivo Efficacy Studies in Xenograft Models

- Animal Models: Studies utilized cell line- and patient-derived xenograft models of MLL-rearranged and NPM1-mutated AML.[5][6]
- Drug Administration:
 - Oral Gavage: ENL inhibitors, such as TDI-11055, were administered orally to the xenografted mice.[1]

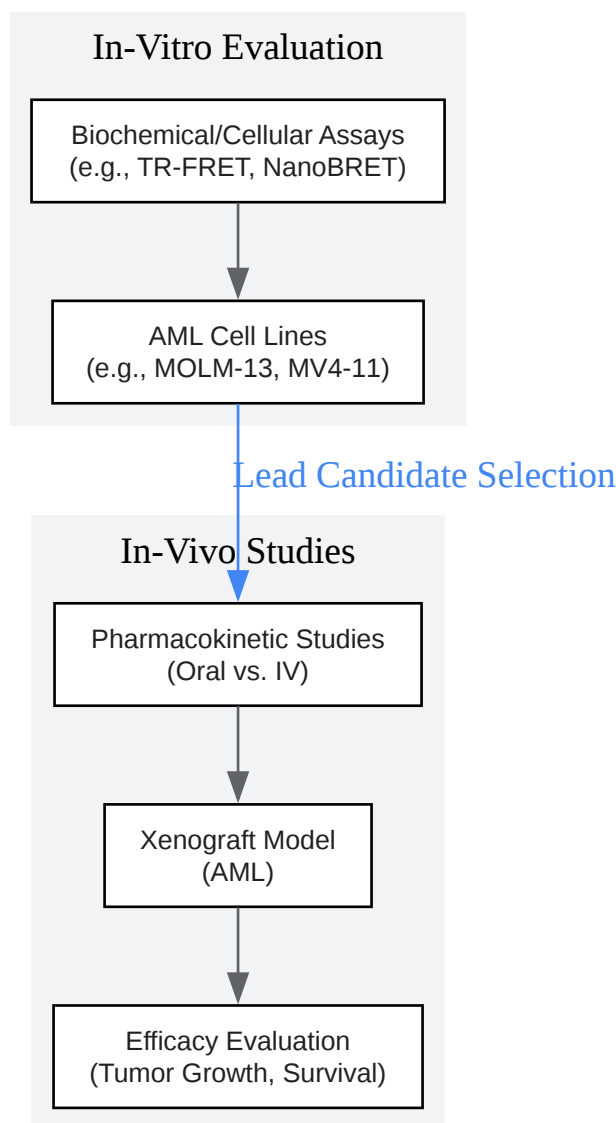
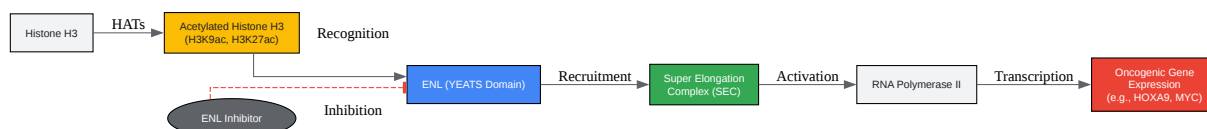
- Intravenous Injection: For pharmacokinetic comparisons, inhibitors like 'Inhibitor 13' were administered intravenously.[4]
- Monitoring: Disease progression was monitored by tracking tumor volume and overall survival of the treated mice compared to a control group.[7] For leukemia models, engraftment and disease burden can be monitored through bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.
- Data Analysis: Tumor growth inhibition and extension of survival are key endpoints to determine the in-vivo efficacy of the inhibitors.[7]

Pharmacokinetic (PK) Studies

- Animal Model: PK studies were typically conducted in mice.[3][4]
- Drug Administration:
 - Oral (PO): A single dose of the ENL inhibitor (e.g., 20 mg/kg for inhibitor 13, 100 mg/kg for TDI-11055) was administered via oral gavage.[1][4]
 - Intravenous (IV): A single dose was administered intravenously to establish a baseline for 100% bioavailability.[4]
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of the inhibitor were determined using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Parameter Calculation: Key PK parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), and oral bioavailability ($F\%$) were calculated from the plasma concentration-time profiles.[4]

Visualizing the Mechanism and Workflow

To better understand the context of ENL inhibition, the following diagrams illustrate the ENL signaling pathway and a typical experimental workflow for evaluating ENL inhibitors.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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